3-Bromo-2-methyl-6-nitroaniline
Overview
Description
3-Bromo-2-methyl-6-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 . It has a molecular weight of 231.05 g/mol . This compound is used as an important organic intermediate (building block) to synthesize substituted aniline products .
Synthesis Analysis
The synthesis of anilines like 3-Bromo-2-methyl-6-nitroaniline typically involves several steps . The process may start with a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-methyl-6-nitroaniline consists of a benzene ring substituted with a bromo group, a methyl group, and a nitroaniline group . The InChI key for this compound is QZONGSDRDXYLDS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2-methyl-6-nitroaniline include a molecular weight of 231.05 g/mol . Other properties such as boiling point, melting point, and density are not specified in the search results .Scientific Research Applications
Synthesis of Telmisartan
- Application Summary : 3-Bromo-2-methyl-6-nitroaniline is used in the synthesis of Telmisartan , an antihypertensive drug marketed under the brand name Micardis . It acts as an angiotensin receptor antagonist and is one of the most efficacious drugs in its class .
- Methods of Application : The synthetic route employs a convergent strategy that requires no intermediate purifications or solvent exchanges . The key step in the reaction scheme is a Suzuki cross-coupling reaction between two functionalized benzimidazoles that is catalyzed by a solid-supported Pd catalyst . This flow-based approach utilizes a tubular reactor system coupled with a plug flow packed bed cartridge unit .
- Results or Outcomes : This method produces Telmisartan in an 81% isolated yield .
Design and Synthesis of CK2 Inhibitors
- Application Summary : 3-Bromo-2-methyl-6-nitroaniline is used in the design and synthesis of CK2 inhibitors . CK2 inhibitors are potential therapeutic agents in the treatment of cancer.
Docking Studies of Novel Telmisartan-Glitazone Hybrid Analogs
- Application Summary : 3-Bromo-2-methyl-6-nitroaniline is used in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome .
Synthesis of Anilines
- Application Summary : 3-Bromo-2-methyl-6-nitroaniline can be used in the synthesis of anilines . Anilines are a class of organic compounds that contain a phenyl group attached to an amino group and are widely used in the production of drugs, dyes, and plastics .
- Methods of Application : The synthesis of anilines can be achieved through several methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
Preparation of Nitro Compounds
- Application Summary : 3-Bromo-2-methyl-6-nitroaniline can be used in the preparation of nitro compounds . Nitro compounds are a very important class of nitrogen derivatives .
- Methods of Application : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
Synthesis of Arynes
- Application Summary : 3-Bromo-2-methyl-6-nitroaniline can be used in the synthesis of arynes . Arynes are a class of organic compounds that contain a triple bond and are widely used in the production of drugs, dyes, and plastics .
- Methods of Application : The synthesis of arynes can be achieved through several methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
properties
IUPAC Name |
3-bromo-2-methyl-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZONGSDRDXYLDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735474 | |
Record name | 3-Bromo-2-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methyl-6-nitroaniline | |
CAS RN |
860751-71-9 | |
Record name | 3-Bromo-2-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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